Cas no 878-00-2 (4-Acetoxybenzaldehdye)

4-Acetoxybenzaldehdye 化学的及び物理的性質
名前と識別子
-
- 4-Acetoxybenzaldehyde
- 4-Formylphenyl acetate
- (4-formylphenyl) acetate
- Acetic Acid 4-Formylphenyl Ester
- p-Acetoxybenzaldehyde
- 4-Acetoxy benzaldehyde
- Benzaldehyde, 4-(acetyloxy)-
- p-Hydroxybenzaldehyde acetate
- 4-acetyloxybenzaldehyde
- Benzaldehyde, p-hydroxy-, acetate
- SEVSMVUOKAMPDO-UHFFFAOYSA-N
- Benzaldehyde,4-(acetyloxy)-
- Benzaldehyde, acetate
- p-acetoxy benzaldehyde
- 4-formylphenol acetate
- para-acetoxybenzaldehyde
- 4-Formylphenyl acetate #
- 4-(Acetyloxy)benzaldehyde (ACI)
- Benzaldehyde, p-hydroxy-, acetate (6CI, 7CI, 8CI)
- NSC 40537
- ALBB-001396
- 4-(acetyloxy)-benzaldehyd
- MFCD00003384
- AI3-31884
- NSC-40537
- XS4J9N72WD
- SY042565
- Z57887890
- AC-27845
- EINECS 212-898-3
- P-FORMYLPHENYL ACETATE
- 4-Acetoxybenzaldehdye
- DB-057023
- CS-0130379
- W-104005
- CHEBI:86559
- SCHEMBL203500
- 878-00-2
- NSC40537
- Q27159245
- DTXSID4061250
- AKOS000414153
- bmse010134
- UNII-XS4J9N72WD
- NS00039223
- EN300-133569
- STK501642
- 4-Acetoxybenzaldehyde, 98%
- STR05110
-
- MDL: MFCD00003384
- インチ: 1S/C9H8O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3
- InChIKey: SEVSMVUOKAMPDO-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CC(OC(C)=O)=CC=1
- BRN: 1101359
計算された属性
- せいみつぶんしりょう: 164.04700
- どういたいしつりょう: 164.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 43.4
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.168 g/mL at 25 °C(lit.)
- ふってん: 265°C(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.538(lit.)
- PSA: 43.37000
- LogP: 1.42440
- かんど: Air Sensitive
- ようかいせい: 未確定
4-Acetoxybenzaldehdye セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- TSCA:T
- 危険レベル:IRRITANT
- リスク用語:R36/38
4-Acetoxybenzaldehdye 税関データ
- 税関コード:2915390090
- 税関データ:
中国税関コード:
2915390090概要:
2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%
4-Acetoxybenzaldehdye 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F21180-5g |
4-Acetoxybenzaldehyde |
878-00-2 | 98% | 5g |
¥218.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F21180-100g |
4-Acetoxybenzaldehyde |
878-00-2 | 98% | 100g |
¥1868.0 | 2021-09-09 | |
abcr | AB146927-25 g |
4-Acetoxybenzaldehyde, 98%; . |
878-00-2 | 98% | 25g |
€98.40 | 2023-06-23 | |
abcr | AB146927-1 kg |
4-Acetoxybenzaldehyde; 98% |
878-00-2 | 1kg |
€1,038.10 | 2023-01-29 | ||
Enamine | EN300-133569-100.0g |
4-formylphenyl acetate |
878-00-2 | 95% | 100.0g |
$460.0 | 2023-02-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1467-5g |
4-Acetoxybenzaldehdye |
878-00-2 | 98.0%(GC) | 5g |
¥390.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | AN409-100g |
4-Acetoxybenzaldehdye |
878-00-2 | 98% | 100g |
¥1410.0 | 2022-06-10 | |
Fluorochem | 002485-100g |
4-Acetoxybenzaldehyde |
878-00-2 | 98% | 100g |
£79.00 | 2022-03-01 | |
Apollo Scientific | OR1313-5g |
4-Acetoxybenzaldehyde |
878-00-2 | 98+% | 5g |
£17.00 | 2025-03-21 | |
abcr | AB146927-100 g |
4-Acetoxybenzaldehyde, 98%; . |
878-00-2 | 98% | 100g |
€192.40 | 2023-06-23 |
4-Acetoxybenzaldehdye 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ; 0 °C; 10 min, 0 °C; 0 °C → rt; 6 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
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1.2 Reagents: Water
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1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Palladium diacetate , CataCXium A Solvents: Toluene ; 64 h, 80 °C
ごうせいかいろ 15
1.2 Reagents: Isopropyltriphenylphosphonium bromide Solvents: 4-(4-Penten-1-yl)phenol ; rt
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1.2 Reagents: Water ; 12 min, rt
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1.2 Reagents: Water ; 5 min, rt
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1.2 Reagents: Water
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1.2 Reagents: Water ; rt
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1.2 30 min, rt
1.3 Reagents: Water ; 10 min, rt
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1.2 Solvents: Dichloromethane ; 5 min, 0 - 5 °C
1.3 Reagents: Water ; 5 °C → rt; 20 min, rt
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1.2 Reagents: Sulfuric acid Solvents: Water ; rt
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4-Acetoxybenzaldehdye Raw materials
- 4-Iodophenyl Acetate
- Phenol, 4-(1,3-dithiolan-2-yl)-, acetate
- 4-Acetoxystyrene
- PHENOL, 4-[BIS(ETHYLTHIO)METHYL]-, ACETATE
- 4-Acetoxybenzyl alcohol
- BENZALDEHYDE, 4-(ACETYLOXY)-, 1-OXIME
- 4-(propan-2-ylcarbamoyl)phenyl acetate
- Methanediol,1-[4-(acetyloxy)phenyl]-, 1,1-diacetate
- Phenol, 4-(1,3-dithian-2-yl)-, acetate
- 4-Acetoxybenzoic acid
- Phenol, 4-(dimethoxymethyl)-, acetate
- PHENOL, 4-(1,3-OXATHIOLAN-2-YL)-, ACETATE
- 2-4-(acetyloxy)phenylacetic Acid
- 3(2H)-Pyridazinone,2-acetyl-4,5-dichloro-
- 4-Hydroxybenzaldehyde
- 4-Bromophenol Acetate
- 1,6-Hexanediol
4-Acetoxybenzaldehdye Preparation Products
4-Acetoxybenzaldehdye 関連文献
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Adimulam Harinath,Jayeeta Bhattacharjee,Hari Pada Nayek,Tarun K. Panda Dalton Trans. 2018 47 12613
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2. Reusable Fe2O3-nanoparticle catalysed efficient and selective hydroboration of carbonyl compoundsMahadev L. Shegavi,Ashim Baishya,K. Geetharani,Shubhankar Kumar Bose Org. Chem. Front. 2018 5 3520
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Mutsumi Kimura,Noritoshi Miki,Naoya Adachi,Yoko Tatewaki,Kazuchika Ohta,Hirofusa Shirai J. Mater. Chem. 2009 19 1086
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Sergey Klochkov,Margarita Neganova RSC Adv. 2021 11 19185
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5. Asymmetric alkynylation of aldehydes with propiolates without high reagent loading and any additivesNaoto Kojima,Shogo Nishijima,Kaoru Tsuge,Tetsuaki Tanaka Org. Biomol. Chem. 2011 9 4425
-
Fei He,Peng Li,Yanlong Gu,Guangxing Li Green Chem. 2009 11 1767
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Stig Holden Christensen,Esben P. K. Olsen,Jascha Rosenbaum,Robert Madsen Org. Biomol. Chem. 2015 13 938
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Dae-Seop Shin,Daniela Masciocchi,Arianna Gelain,Stefania Villa,Daniela Barlocco,Fiorella Meneghetti,Alessandro Pedretti,Young-Min Han,Dong Cho Han,Byoung-Mog Kwon,Laura Legnani,Lucio Toma Med. Chem. Commun. 2010 1 156
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Alexandra Manos-Turvey,Katie M. Cergol,Noeris K. Salam,Esther M. M. Bulloch,Gamma Chi,Angel Pang,Warwick J. Britton,Nicholas P. West,Edward N. Baker,J. Shaun Lott,Richard J. Payne Org. Biomol. Chem. 2012 10 9223
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Ramesh Bhawar,Kiran S. Patil,Shubhankar Kumar Bose New J. Chem. 2021 45 15028
4-Acetoxybenzaldehdyeに関する追加情報
Chemical Profile of 4-Acetoxybenzaldehyde (CAS No. 878-00-2)
4-Acetoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 878-00-2, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, featuring an acetoxy group and an aldehyde functionality on a benzene ring, exhibits versatile reactivity that makes it valuable in the synthesis of more complex molecules. Its structural attributes allow for participation in various chemical transformations, including condensation reactions, reduction, and oxidation processes, which are pivotal in the development of fine chemicals and pharmaceuticals.
The utility of 4-Acetoxybenzaldehyde extends across multiple domains of chemical research and industrial applications. In pharmaceutical synthesis, this compound serves as a precursor for the preparation of active pharmaceutical ingredients (APIs). Its aldehyde group can undergo nucleophilic addition reactions, while the acetoxy group provides stability and modularity for further functionalization. Recent advancements in synthetic methodologies have highlighted its role in constructing heterocyclic frameworks, which are prevalent in many biologically active compounds.
One of the most compelling aspects of 4-Acetoxybenzaldehyde is its application in the synthesis of natural product analogs. Researchers have leveraged its structural features to develop derivatives that mimic the pharmacophores found in therapeutic agents. For instance, studies have demonstrated its use in generating compounds with antimicrobial and anti-inflammatory properties. The ease with which it can be modified allows chemists to explore structure-activity relationships (SARs) efficiently, accelerating the discovery process.
In the realm of material science, 4-Acetoxybenzaldehyde has found applications in the synthesis of polymers and coatings. Its ability to participate in crosslinking reactions makes it a candidate for creating high-performance materials with tailored properties. Additionally, its role in photochemical reactions has been explored, particularly in the development of photoactive materials for optoelectronic applications.
Recent research has also delved into the green chemistry aspects of 4-Acetoxybenzaldehyde. Efforts to develop sustainable synthetic routes for this compound have focused on catalytic methods that minimize waste and energy consumption. For example, enzymatic approaches have been investigated as alternative pathways to traditional chemical synthesis, aligning with global efforts to promote environmentally benign practices.
The pharmacological potential of derivatives of 4-Acetoxybenzaldehyde continues to be a focal point for medicinal chemists. Preclinical studies have indicated that certain analogs exhibit promising biological activities, including kinase inhibition and antioxidant effects. These findings underscore the importance of 4-Acetoxybenzaldehyde as a scaffold for drug discovery initiatives. The compound’s accessibility and reactivity make it an attractive choice for medicinal chemists seeking to design novel therapeutic agents.
Industrial-scale production of 4-Acetoxybenzaldehyde has also seen advancements, with manufacturers adopting more efficient processes to meet growing demand. Continuous flow chemistry has emerged as a particularly promising technique for its synthesis, offering improved yield and scalability compared to batch processes. Such innovations not only enhance production efficiency but also contribute to cost reduction, making the compound more widely available for research and commercial applications.
The versatility of 4-Acetoxybenzaldehyde is further highlighted by its role in agrochemical research. Derivatives of this compound have been investigated for their potential as pesticides and herbicides due to their ability to interfere with metabolic pathways in pests. This application aligns with the broader goal of developing sustainable agricultural solutions that minimize environmental impact.
In conclusion, 4-Acetoxybenzaldehyde (CAS No. 878-00-2) is a multifaceted compound with broad utility across pharmaceuticals, materials science, and agrochemicals. Its structural features enable diverse chemical transformations, making it a valuable building block for synthetic chemistry. Ongoing research continues to uncover new applications and refine synthetic methodologies, ensuring its continued relevance in scientific and industrial contexts.
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